



Application Notes and Protocols for Ceritinib Solubility and Stability Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

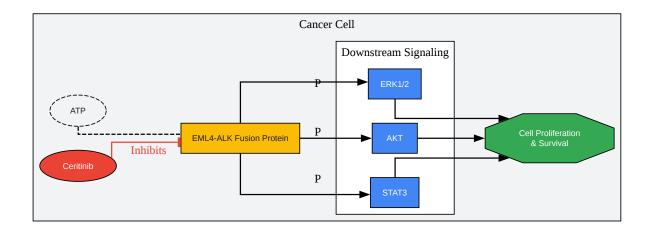
Ceritinib (also known as LDK378 and marketed as Zykadia®) is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It is indicated for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have progressed on or are intolerant to crizotinib.[1][2] The EML4-ALK fusion gene is a common oncogenic driver in a subset of NSCLC, leading to constitutive activation of the ALK kinase and downstream signaling pathways that promote cell proliferation and survival. [3][4] Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as STAT3, AKT, and ERK1/2.[1][3][4][5]

Accurate characterization of **ceritinib**'s physicochemical properties, such as solubility and stability, is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. These application notes provide a summary of **ceritinib**'s solubility and stability profiles, along with detailed protocols for their assessment.

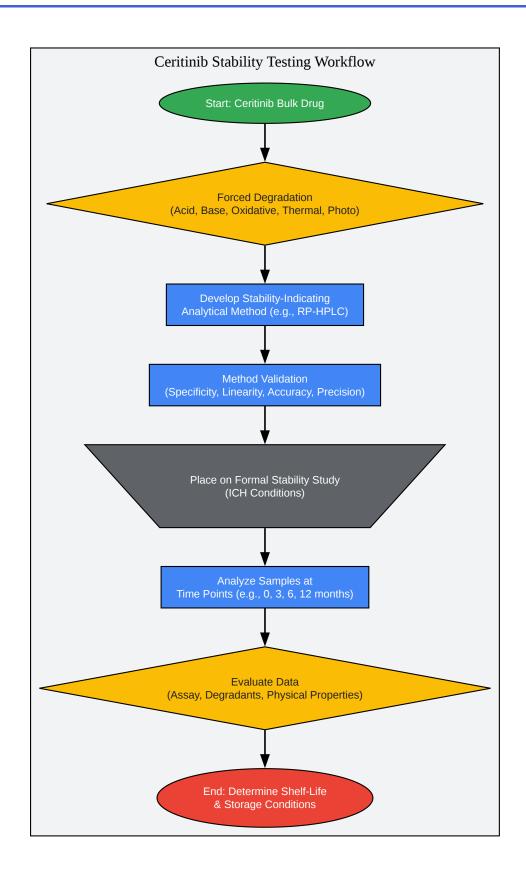
Ceritinib Signaling Pathway

Ceritinib targets the constitutively active ALK fusion protein, which drives tumor growth in ALK-positive NSCLC. The diagram below illustrates the simplified signaling cascade and the point of inhibition by **ceritinib**.









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